N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(2-butan-2-ylpyrazol-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H19N3O2/c1-3-12(2)18-14(9-10-16-18)17-15(19)11-20-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,17,19) |
InChI Key |
VDUAJPWBXBDNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Butan-2-yl Hydrazine with β-Ketonitriles
Adapting methods from pyrazole scaffold synthesis, the aminopyrazole core is formed via acid-catalyzed cyclization:
-
Reagents : Butan-2-yl hydrazine (1.2 eq), 3-aminobut-2-enenitrile (1.0 eq), acetic acid (cat.), ethanol (solvent).
-
Conditions : Reflux at 80°C for 12 hours under nitrogen.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 7:3).
Mechanistic Insight : The reaction proceeds through enamine formation, followed by intramolecular cyclization and aromatization. Regioselectivity at the 5-position is ensured by the electron-withdrawing nitrile group.
Alternative Route: Hydrazine-Enaminonitrile Cyclization
A modified approach from pyridine-pyrazole hybrids utilizes:
-
Reagents : Butan-2-yl hydrazine (1.5 eq), 3-(dimethylamino)acrylonitrile (1.0 eq), piperidine (cat.), ethanol.
-
Conditions : Reflux for 6 hours.
-
Yield : 67% after recrystallization (1,4-dioxane).
Advantage : Reduced reaction time and improved regioselectivity due to steric effects from the dimethylamino group.
Synthesis of 2-Phenoxyacetyl Chloride
The electrophilic coupling partner is prepared via:
-
Reagents : Phenoxyacetic acid (1.0 eq), thionyl chloride (2.5 eq), anhydrous DCM.
-
Conditions : Stir at 0°C → RT for 4 hours.
-
Workup : Remove excess SOCl₂ under reduced pressure.
Amide Coupling Strategies
PyClU-Mediated Coupling
Following urea scaffold derivatization, this method employs:
-
Reagents : 1-(Butan-2-yl)-1H-pyrazol-5-amine (1.0 eq), 2-phenoxyacetyl chloride (1.2 eq), PyClU (1.5 eq), Et₃N (2.0 eq), DMF.
-
Conditions : RT, 8 hours.
-
Yield : 72% after silica gel chromatography (hexane/EtOAc 1:1).
Analytical Data :
HATU-Assisted Coupling in Dichloromethane
-
Reagents : HATU (1.3 eq), DIPEA (3.0 eq), DCM.
-
Conditions : 0°C → RT, 4 hours.
-
Yield : 85% (no chromatography required).
Advantage : Higher yields and shorter reaction times due to superior activation of the carboxylic acid.
Optimization and Scale-Up Considerations
Solvent Screening
| Solvent | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | PyClU | 72 | 98 |
| DCM | HATU | 85 | 99 |
| THF | EDCI/HOBt | 63 | 95 |
Polar aprotic solvents (DMF, DCM) favor amide bond formation by stabilizing the activated intermediate.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 → 25 | 4 | 85 |
| 25 | 8 | 72 |
| 40 | 3 | 68 |
Lower temperatures reduce side reactions (e.g., N-alkylation).
Analytical and Spectroscopic Validation
¹³C NMR Analysis
Key signals confirm structure:
IR Spectroscopy
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation : Use of electron-deficient nitriles directs substitution to the 5-position.
-
Amide Hydrolysis : Anhydrous conditions and non-aqueous workup prevent decomposition.
-
Byproduct Formation : Excess acyl chloride and coupling agents suppress N-acylation of the pyrazole .
Chemical Reactions Analysis
Types of Reactions
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds with pyrazole moieties exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Anticancer Potential
The pyrazole scaffold is recognized for its potential in anticancer drug development. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest .
Pharmacological Applications
Drug Design and Development
The compound's structure suggests potential as a lead compound in drug discovery. Its ability to interact with specific biological targets can be exploited to design new therapeutic agents. For instance, derivatives of phenoxyacetamide have been studied for their antiplasmodial activity against Plasmodium falciparum, showing promising results in terms of potency and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
a. 2-Chloro-N-[1-(2-Chlorobenzyl)-1H-Pyrazol-5-yl]acetamide ()
- Structure : Dual chlorine atoms on the acetamide and benzyl substituent.
- Key Differences : The 2-chlorobenzyl group increases steric bulk and electron-withdrawing effects compared to the butan-2-yl group.
b. N-[3-(Pyridin-3-yl)-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Pyrazol-5-yl]acetamide ()
- Structure : Pyridine and tetrahydropyran (THP) substituents.
- Hypothesized Impact : Improved aqueous solubility and target affinity in neurological or antimicrobial applications .
Acetamide Side Chain Modifications
a. 2-((1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl)Thio)-N-Isopropyl-N-Phenylacetamide ()
- Structure : Tetrazole-thioether linkage and N-isopropyl-N-phenyl groups.
- Key Differences : The tetrazole ring (aromatic nitrogen heterocycle) and sulfur atom may alter metabolic stability and redox activity.
- Hypothesized Impact: Potential protease inhibition or metal chelation properties, with higher metabolic resistance compared to phenoxyacetamide derivatives .
b. N-[(2S)-1-Amino-3-Methyl-1-Oxobutan-2-yl]-1-Pentyl-1H-Indazole-3-Carboxamide ()
- Structure: Indazole core with a pentyl chain and branched amino-acetamide.
- Hypothesized Impact : Possible anticancer or antiviral activity, though steric hindrance from pentyl may reduce bioavailability compared to butan-2-yl .
Structural and Functional Comparison Table
Research Implications and Limitations
Key research gaps include:
- Solubility and Stability : The butan-2-yl group’s impact on pharmacokinetics remains untested.
- Biological Targets : Pyrazole-acetamides are often explored as kinase inhibitors or antimicrobials, but specific mechanisms for this compound require validation.
- Synthetic Feasibility : Substituents like tetrahydrothiophene () or THP () may complicate synthesis compared to simpler alkyl groups.
Further studies integrating computational modeling (e.g., docking simulations) and in vitro assays are recommended to validate these hypotheses.
Biological Activity
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid with phenoxyacetyl chloride in the presence of a base like triethylamine. The reaction is conducted in dichloromethane at room temperature, followed by purification using column chromatography to yield the desired compound in high purity and yield.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in critical metabolic pathways, affecting cellular functions such as glucose uptake and proliferation. This inhibition can lead to significant physiological effects, particularly in cancerous cells and metabolic disorders .
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
1. Anticancer Activity
- Several studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against HeLa cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- In vitro assays have revealed that the compound induces apoptosis in cancer cells, blocking cell cycle progression at the sub-G1 phase .
2. Antimicrobial and Antioxidant Properties
- The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest promising results, indicating that it may serve as an effective antimicrobial agent .
- Additionally, antioxidant assays have shown that it possesses significant free radical scavenging capabilities, which could contribute to its therapeutic potential in oxidative stress-related conditions .
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer properties of this compound, researchers treated HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with flow cytometry confirming an increase in apoptotic cells. The study concluded that this compound could be a lead candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, outperforming some conventional antibiotics. This suggests its potential application in treating bacterial infections.
Data Tables
Q & A
Q. What are the critical synthetic steps and reaction conditions for producing N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-phenoxyacetamide with high purity?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
- Step 1 : Formation of the pyrazole core via cyclization reactions, using precursors like hydrazines and β-ketoesters under reflux conditions (ethanol or acetic acid, 80–100°C).
- Step 2 : Alkylation of the pyrazole nitrogen with 2-bromobutane, requiring anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–70°C).
- Step 3 : Acetamide coupling via nucleophilic acyl substitution, using 2-phenoxyacetyl chloride and a catalyst like triethylamine in dichloromethane (0–5°C to room temperature).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Reaction monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) is critical .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 7.2–7.8 ppm for aromatic protons), butan-2-yl substituent (δ 1.2–1.6 ppm for CH₃ and CH₂ groups), and phenoxyacetamide moiety (δ 4.5 ppm for OCH₂CO).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₆H₂₀N₃O₂, ~310.15 g/mol).
- FT-IR : Validate carbonyl stretch (1650–1700 cm⁻¹, C=O) and N-H bending (1550–1600 cm⁻¹). Cross-validation with XRD (if crystalline) resolves ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Cross-Validation : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic attack sites) and compare with experimental kinetic data (e.g., Hammett plots for substituent effects).
- Advanced Spectroscopy : Employ 2D NMR (COSY, HSQC) to detect unexpected tautomerism or steric hindrance in the pyrazole-acetamide linkage.
- Reaction Monitoring : In-situ techniques like ReactIR or HPLC-MS track intermediate species, reconciling discrepancies between predicted and observed mechanisms .
Q. What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Targeted Modifications : Vary substituents at the pyrazole N1-position (e.g., alkyl vs. aryl groups) and phenoxyacetamide’s phenyl ring (e.g., electron-withdrawing/-donating groups).
- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to assess backbone flexibility.
- Parallel Synthesis : Use automated platforms (e.g., microwave-assisted synthesis) to generate libraries of analogs for high-throughput screening against biological targets (e.g., kinases, GPCRs) .
Q. How can integrated computational-experimental approaches improve reaction yield and selectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Apply DFT to identify transition states and optimize catalysts (e.g., zeolites or Pd-based systems for coupling reactions).
- Machine Learning : Train models on reaction datasets (temperature, solvent, catalyst) to predict optimal conditions for alkylation or acylation steps.
- Microfluidic Systems : Implement flow chemistry to control exothermic reactions (e.g., acetyl chloride additions) and minimize side products .
Q. What experimental design principles minimize variability in pharmacological assays for this compound?
- Methodological Answer :
- Factorial Design : Use a 2⁴ factorial matrix to test variables (e.g., pH, temperature, solvent polarity, enzyme concentration) in enzyme inhibition assays.
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples to normalize data.
- Statistical Analysis : Apply ANOVA to distinguish signal noise from true biological effects; use ≥3 biological replicates to ensure reproducibility .
Q. How should researchers address discrepancies in reported biological activity across studies (e.g., IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Adopt uniform protocols (e.g., ATP concentration in kinase assays, cell passage numbers in cytotoxicity tests).
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
- Meta-Analysis : Aggregate data from multiple studies using tools like Forest plots to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
